![molecular formula C20H17F3N4O2S B284284 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B284284.png)
2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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Overview
Description
2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound with the molecular formula C20H17F3N4O2S and a molecular weight of 434.43 g/mol . This compound is characterized by its unique structure, which includes a pyrimidinyl group, a pyridinylmethyl group, and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves several steps. The synthetic route typically starts with the preparation of the pyrimidinyl and pyridinylmethyl intermediates. These intermediates are then subjected to a series of reactions, including sulfonation and acylation, to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like trifluoromethanesulfonic anhydride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group and the pyrimidinyl ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide
- 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide .
These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H17F3N4O2S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17F3N4O2S/c1-29-15-6-4-14(5-7-15)16-9-17(20(21,22)23)27-19(26-16)30-12-18(28)25-11-13-3-2-8-24-10-13/h2-10H,11-12H2,1H3,(H,25,28) |
InChI Key |
IRSXZEVHOYUKBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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